![molecular formula C42H52O4P2 B11828457 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

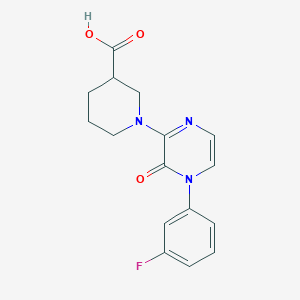

Le composé (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-méthyl-1-phénylpropoxy)-2,2’,3,3’-tétrahydro-2,2’-bibenzo[d][1,3]oxaphosphole est un dérivé d’oxyde de phosphine chiral. Ce composé se distingue par son encombrement stérique et ses centres chiraux, ce qui en fait un ligand précieux en synthèse asymétrique et en catalyse. Sa structure unique permet des interactions sélectives avec divers substrats, améliorant ainsi l’efficacité et la sélectivité des réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-méthyl-1-phénylpropoxy)-2,2’,3,3’-tétrahydro-2,2’-bibenzo[d][1,3]oxaphosphole implique généralement les étapes suivantes :

Formation du cycle oxaphosphole : L’étape initiale implique la cyclisation d’un précurseur approprié pour former le cycle oxaphosphole. Cela peut être réalisé par une réaction entre une phosphine et un époxyde dans des conditions contrôlées.

Introduction des groupes tert-butyle : Les groupes tert-butyle sont introduits par des réactions d’alkylation utilisant des halogénures de tert-butyle en présence d’une base forte.

Attachement des groupes phénylpropoxy : Les groupes phénylpropoxy sont attachés par des réactions de substitution nucléophile, où la fraction phénylpropoxy est introduite en utilisant des groupes partant et des nucléophiles appropriés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse susmentionnées, en mettant l’accent sur la possibilité d’adaptation à grande échelle, la rentabilité et les considérations environnementales. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et la reproductibilité de la synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du centre phosphore, conduisant à la formation d’oxydes de phosphine.

Réduction : Les réactions de réduction peuvent convertir l’oxyde de phosphine en sa forme phosphine, souvent en utilisant des agents réducteurs comme les hydrosilanes ou les boranes.

Substitution : Les groupes phénylpropoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de diisobutylaluminium (DIBAL-H) et l’hydrure de lithium aluminium (LiAlH4) sont fréquemment utilisés.

Substitution : Des nucléophiles comme les alcoolates, les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Oxydes de phosphine.

Réduction : Phosphines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie

Catalyse asymétrique : Le composé sert de ligand chiral en catalyse asymétrique, facilitant les réactions énantiosélectives.

Conception de ligands : Sa structure unique en fait un échafaudage précieux pour la conception de nouveaux ligands aux propriétés adaptées.

Biologie

Inhibition enzymatique : Le composé peut être utilisé pour étudier les mécanismes d’inhibition enzymatique, en particulier ceux impliquant des interactions d’oxyde de phosphine.

Médecine

Développement de médicaments : Sa nature chirale et sa capacité à interagir de manière sélective avec des cibles biologiques en font un candidat potentiel pour le développement de médicaments.

Industrie

Science des matériaux : Le composé peut être utilisé dans la synthèse de matériaux avancés aux propriétés optiques et électroniques spécifiques.

Mécanisme D'action

Le composé exerce ses effets principalement par ses interactions avec les centres métalliques dans les systèmes catalytiques. L’environnement chiral fourni par le composé permet une liaison et une activation sélectives des substrats, conduisant à une haute énantiosélectivité dans les réactions catalytiques. Les cibles moléculaires comprennent les complexes de métaux de transition, où le composé agit comme un ligand, modulant la réactivité et la sélectivité du centre métallique.

Comparaison Avec Des Composés Similaires

Composés similaires

- (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-diméthyl-2,2’,3,3’-tétrahydro-4,4’-bibenzo[d][1,3]oxaphosphole

- (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-diéthyl-2,2’,3,3’-tétrahydro-4,4’-bibenzo[d][1,3]oxaphosphole

Unicité

Le composé (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-méthyl-1-phénylpropoxy)-2,2’,3,3’-tétrahydro-2,2’-bibenzo[d][1,3]oxaphosphole est unique en raison de sa combinaison spécifique d’encombrement stérique et de centres chiraux, qui fournissent un environnement distinct pour les réactions catalytiques. Cette unicité améliore ses performances en synthèse asymétrique par rapport à d’autres composés similaires.

Propriétés

Formule moléculaire |

C42H52O4P2 |

|---|---|

Poids moléculaire |

682.8 g/mol |

Nom IUPAC |

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |

InChI |

InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1 |

Clé InChI |

ASZIPGIBSGSPPM-POTUZGBASA-N |

SMILES isomérique |

CC(C)[C@@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@@]([C@H](O3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)O[C@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |

SMILES canonique |

CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)

![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)

![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)

![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)

![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)

![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)